

1-Hydroxy-2-pentanone molecular structure and weight

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Compound of Interest

Compound Name: **1-Hydroxy-2-pentanone**

Cat. No.: **B1216695**

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An In-depth Technical Guide to **1-Hydroxy-2-pentanone**

This guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **1-Hydroxy-2-pentanone**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

1-Hydroxy-2-pentanone, also known as 1-hydroxypentan-2-one, is a primary alpha-hydroxy ketone.^[1] Its chemical structure consists of a five-carbon pentane backbone with a hydroxyl group on the first carbon and a ketone group on the second carbon.

Molecular Identifiers

The structure of **1-Hydroxy-2-pentanone** can be represented in various ways, including its molecular formula, SMILES string, and InChIKey.

- Molecular Formula: C5H10O2^{[2][3][4][5]}
- SMILES: CCCC(=O)CO^[1]
- InChIKey: WOVLKKLXYZJMSN-UHFFFAOYSA-N^{[2][5]}

Visualization of Molecular Structure

The following diagram illustrates the 2D chemical structure of **1-Hydroxy-2-pentanone**.

Caption: 2D structure of **1-Hydroxy-2-pentanone**.

Physicochemical Data

A summary of the key quantitative data for **1-Hydroxy-2-pentanone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	102.13 g/mol	[2][3][4]
Molecular Formula	C5H10O2	[2][3][4][5]
CAS Number	64502-89-2	[2][3][5]
Physical Description	Solid	[2]
Melting Point	2.5 °C (estimate)	[6]
Boiling Point	186.45 °C (estimate)	[6]
Density	0.9860 g/cm ³ (estimate)	[6]
Solubility in Ethanol	624.15 g/L	
XLogP3-AA	0.1	
Topological Polar Surface Area	37.3 Å ²	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Hydroxy-2-pentanone** are crucial for its application in research and development.

Synthesis Protocol

A known synthesis of **1-Hydroxy-2-pentanone** has been reported in the scientific literature.

- Reference: Tetrahedron Letters, 35, p. 8477, 1994.[3]

While the full experimental details from this specific publication require access to the journal, a general approach to synthesizing alpha-hydroxy ketones often involves the oxidation of the corresponding diol or the hydroxylation of an enolate.

Spectroscopic Characterization

3.2.1. Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR is a powerful technique for elucidating the carbon framework of an organic molecule.

- Sample Preparation: A sample of **1-Hydroxy-2-pentanone** (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
- Data Acquisition: A standard single-pulse ^{13}C NMR experiment is performed with proton decoupling. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts of the carbon signals are then referenced to the solvent peak.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.

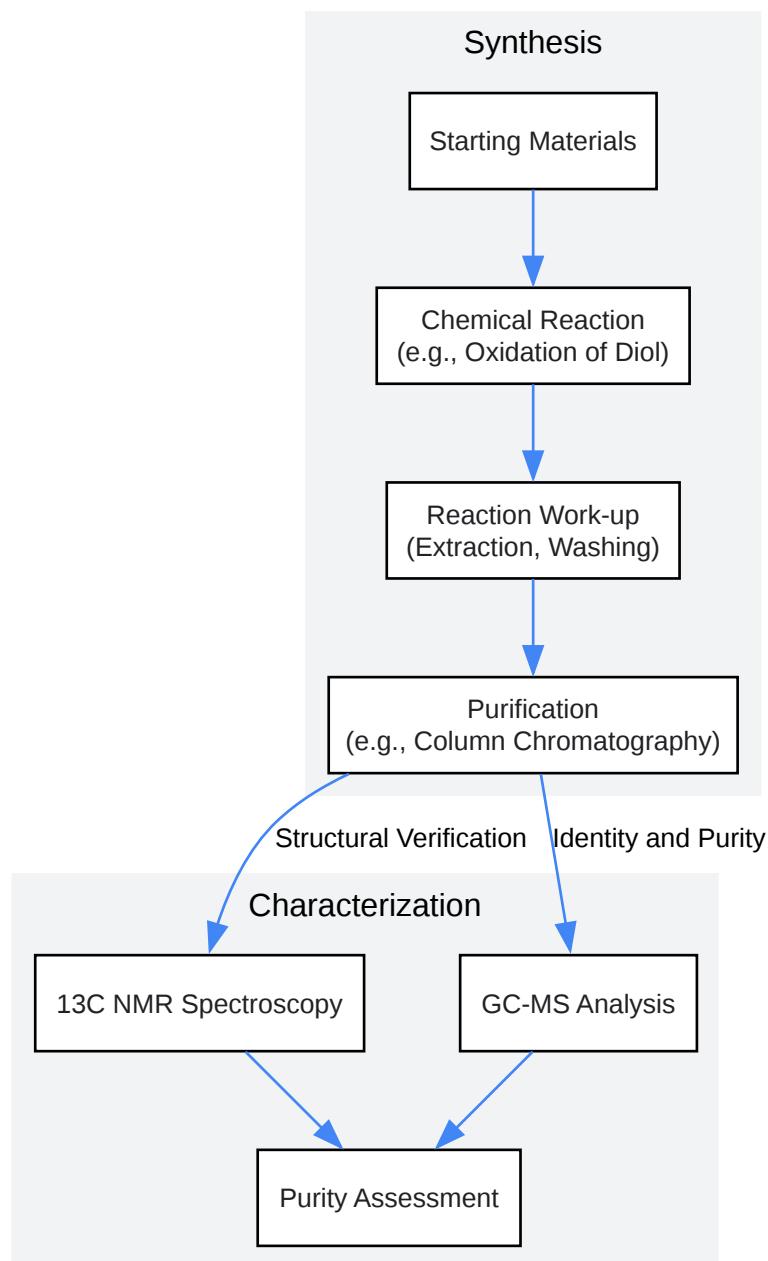
- Sample Preparation: A dilute solution of **1-Hydroxy-2-pentanone** is prepared in a volatile organic solvent such as dichloromethane or hexane.^[7]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A suitable capillary column (e.g., a DB-5ms) is chosen for separation.
- GC Method: The sample is injected into the heated inlet of the GC, where it is vaporized. A temperature program is used to separate the components on the column based on their boiling points and interactions with the stationary phase.

- **MS Method:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint of the compound.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-Hydroxy-2-pentanone**.

General Workflow for 1-Hydroxy-2-pentanone Analysis

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Caption: A logical workflow for the synthesis and subsequent characterization of **1-Hydroxy-2-pentanone**.

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